Enzyme-Specific Formation: A Sensitive Probe for CYP1A2 Activity Distinct from MEGX
3-Hydroxylidocaine formation is preferentially catalyzed by CYP1A2, demonstrating a distinct sensitivity to isoform-specific inhibitors compared to MEGX. In a direct head-to-head comparison using human liver microsomes, the CYP1A2 inhibitor fluvoxamine potently inhibited 3-hydroxylation with an IC50 of 0.16 µM at a clinically relevant lidocaine concentration (5 µM). In stark contrast, the CYP3A4 inhibitors ketoconazole and erythromycin were far less potent against this pathway, with IC50 values of 13.9 µM and 9.9 µM, respectively [1].
| Evidence Dimension | Inhibitor sensitivity (IC50) of lidocaine 3-hydroxylation (formation of 3-hydroxylidocaine) |
|---|---|
| Target Compound Data | Fluvoxamine IC50: 0.16 µM |
| Comparator Or Baseline | Ketoconazole IC50: 13.9 µM; Erythromycin IC50: 9.9 µM |
| Quantified Difference | Fluvoxamine is 87-fold more potent than ketoconazole and 62-fold more potent than erythromycin at inhibiting 3-hydroxylation at 5 µM lidocaine. |
| Conditions | Human liver microsomes; lidocaine concentration 5 µM (clinically relevant) |
Why This Matters
This pronounced differential inhibitor sensitivity establishes 3-hydroxylidocaine formation as a highly specific in vitro probe for CYP1A2 activity, whereas MEGX formation is less discriminatory due to significant CYP3A4 contribution, guiding the selection of the appropriate metabolite standard for CYP phenotyping assays.
- [1] Wang JS, Backman JT, Wen X, Taavitsainen P, Neuvonen PJ, Kivistö KT. Fluvoxamine is a more potent inhibitor of lidocaine metabolism than ketoconazole and erythromycin in vitro. Pharmacol Toxicol. 1999 Nov;85(5):201-5. PMID: 10608481. View Source
